REACTION_CXSMILES
|
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9](O)(=[O:12])CC.[Na].[OH-].[K+].S([O-])([O-])(=O)=O.[C:22]([N+](C(C)(C)C)(C(C)(C)C)C(C)(C)C)(C)(C)[CH3:23].C([N+](C(C)(C)C)(C(C)(C)C)C(C)(C)C)(C)(C)C.S([O-])([O-])(=O)=O.C([P+](CC)(C(C)(C)C)C(C)(C)C)C.C([P+](C(C)(C)C)(C(C)(C)C)CC)C>[Cl-].C([P+](CC)(CC)CC)C.[Pt].O>[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:8]([O:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[O:12][CH3:9])[CH2:22][CH3:23] |f:3.4,5.6.7,8.9.10,11.12,^1:13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C)[P+](CC)(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
tetra-t-butylammonium sulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].C(C)(C)(C)[N+](C(C)(C)C)(C(C)(C)C)C(C)(C)C.C(C)(C)(C)[N+](C(C)(C)C)(C(C)(C)C)C(C)(C)C
|
Name
|
diethyldi-t-butylphosphonium sulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].C(C)[P+](C(C)(C)C)(C(C)(C)C)CC.C(C)[P+](CC)(C(C)(C)C)C(C)(C)C
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
graphite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
hereinbefore set forth may produce similar
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)OC1=C(C=CC=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9](O)(=[O:12])CC.[Na].[OH-].[K+].S([O-])([O-])(=O)=O.[C:22]([N+](C(C)(C)C)(C(C)(C)C)C(C)(C)C)(C)(C)[CH3:23].C([N+](C(C)(C)C)(C(C)(C)C)C(C)(C)C)(C)(C)C.S([O-])([O-])(=O)=O.C([P+](CC)(C(C)(C)C)C(C)(C)C)C.C([P+](C(C)(C)C)(C(C)(C)C)CC)C>[Cl-].C([P+](CC)(CC)CC)C.[Pt].O>[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:8]([O:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[O:12][CH3:9])[CH2:22][CH3:23] |f:3.4,5.6.7,8.9.10,11.12,^1:13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C)[P+](CC)(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
tetra-t-butylammonium sulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].C(C)(C)(C)[N+](C(C)(C)C)(C(C)(C)C)C(C)(C)C.C(C)(C)(C)[N+](C(C)(C)C)(C(C)(C)C)C(C)(C)C
|
Name
|
diethyldi-t-butylphosphonium sulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].C(C)[P+](C(C)(C)C)(C(C)(C)C)CC.C(C)[P+](CC)(C(C)(C)C)C(C)(C)C
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
graphite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
hereinbefore set forth may produce similar
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)OC1=C(C=CC=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9](O)(=[O:12])CC.[Na].[OH-].[K+].S([O-])([O-])(=O)=O.[C:22]([N+](C(C)(C)C)(C(C)(C)C)C(C)(C)C)(C)(C)[CH3:23].C([N+](C(C)(C)C)(C(C)(C)C)C(C)(C)C)(C)(C)C.S([O-])([O-])(=O)=O.C([P+](CC)(C(C)(C)C)C(C)(C)C)C.C([P+](C(C)(C)C)(C(C)(C)C)CC)C>[Cl-].C([P+](CC)(CC)CC)C.[Pt].O>[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:8]([O:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[O:12][CH3:9])[CH2:22][CH3:23] |f:3.4,5.6.7,8.9.10,11.12,^1:13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C)[P+](CC)(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
tetra-t-butylammonium sulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].C(C)(C)(C)[N+](C(C)(C)C)(C(C)(C)C)C(C)(C)C.C(C)(C)(C)[N+](C(C)(C)C)(C(C)(C)C)C(C)(C)C
|
Name
|
diethyldi-t-butylphosphonium sulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].C(C)[P+](C(C)(C)C)(C(C)(C)C)CC.C(C)[P+](CC)(C(C)(C)C)C(C)(C)C
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
graphite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
hereinbefore set forth may produce similar
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)OC1=C(C=CC=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9](O)(=[O:12])CC.[Na].[OH-].[K+].S([O-])([O-])(=O)=O.[C:22]([N+](C(C)(C)C)(C(C)(C)C)C(C)(C)C)(C)(C)[CH3:23].C([N+](C(C)(C)C)(C(C)(C)C)C(C)(C)C)(C)(C)C.S([O-])([O-])(=O)=O.C([P+](CC)(C(C)(C)C)C(C)(C)C)C.C([P+](C(C)(C)C)(C(C)(C)C)CC)C>[Cl-].C([P+](CC)(CC)CC)C.[Pt].O>[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:8]([O:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[O:12][CH3:9])[CH2:22][CH3:23] |f:3.4,5.6.7,8.9.10,11.12,^1:13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C)[P+](CC)(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
tetra-t-butylammonium sulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].C(C)(C)(C)[N+](C(C)(C)C)(C(C)(C)C)C(C)(C)C.C(C)(C)(C)[N+](C(C)(C)C)(C(C)(C)C)C(C)(C)C
|
Name
|
diethyldi-t-butylphosphonium sulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].C(C)[P+](C(C)(C)C)(C(C)(C)C)CC.C(C)[P+](CC)(C(C)(C)C)C(C)(C)C
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
graphite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
hereinbefore set forth may produce similar
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)OC1=C(C=CC=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |